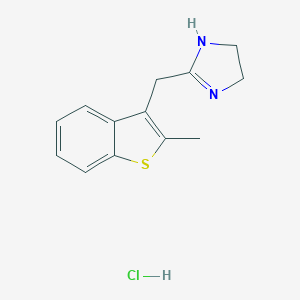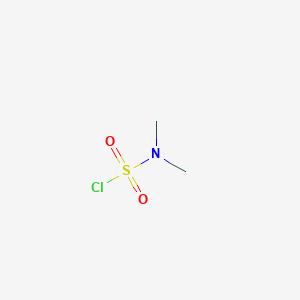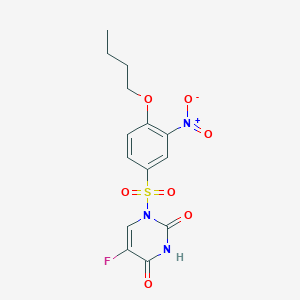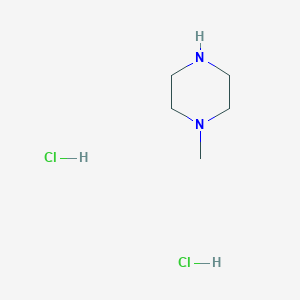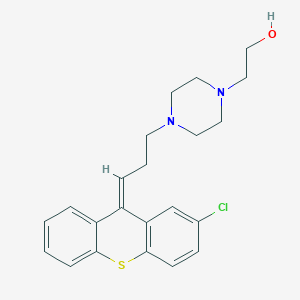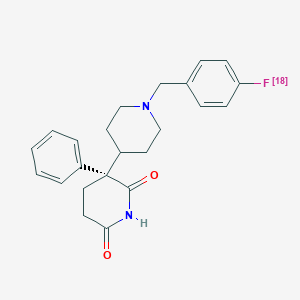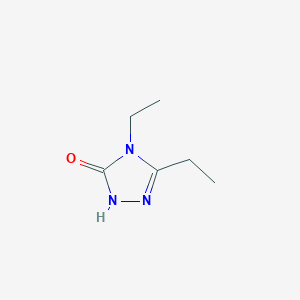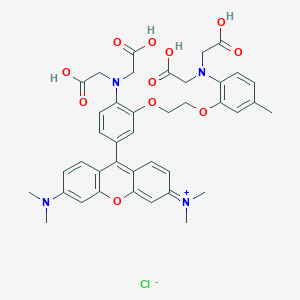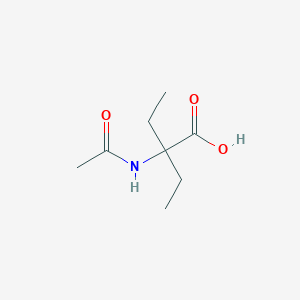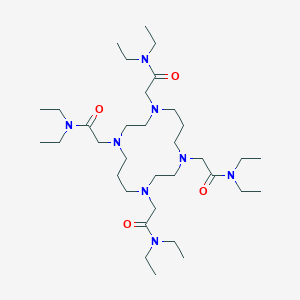
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane" is a derivative of the tetraazamacrocyclic ligands, which are a class of compounds characterized by their cyclic structure containing nitrogen atoms that can act as coordination sites for metal ions. These ligands are often used in the formation of metal complexes due to their ability to encapsulate metal ions within their macrocyclic cavity, leading to a variety of applications in fields such as catalysis, medicine, and materials science.
Synthesis Analysis
The synthesis of tetraazamacrocyclic ligands typically involves the reaction of a linear precursor with a bridging compound that facilitates the formation of the macrocyclic ring. For example, the synthesis of "1,4,7,10-Tetrakis{[N-(1H-imidazol-2-yl)carbamoyl]methyl}-1,4,7,10-tetraazacyclododecane" (dotami) was achieved by reacting 1,4,7,10-tetraazacyclododecane with N-(1H-imidazol-2-yl)chloroacetamide in high yield . Similarly, the synthesis of "1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide" was accomplished by reacting the parent macrocycle with iodoacetamide in the presence of a base . These methods may provide insights into the synthesis of the compound , although the specific synthesis details for "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane" are not provided in the data.
Molecular Structure Analysis
The molecular structure of tetraazamacrocyclic ligands is crucial for their complexing properties. The crystal structure of "1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane" (tpmc) was determined to crystallize in a triclinic space group, indicating a specific three-dimensional arrangement of the atoms within the macrocycle . The structure of "1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane" also revealed two crystallographically independent molecules, both adopting a mesodentate conformation . These structural insights are important for understanding the coordination chemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of tetraazamacrocyclic ligands is influenced by their ability to form stable complexes with metal ions. The equilibrium and kinetic studies of alkaline earth complexes of related ligands have been characterized, providing information on stability constants and enantiomerization rates . The complexing properties of a cyclopendant phosphororganic complexon were also studied, showing high selectivity for copper (II) ion . These studies suggest that "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane" may also exhibit specific reactivity towards certain metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraazamacrocyclic ligands are determined by their molecular structure and the nature of their substituents. For instance, the solubility of these compounds can significantly influence their reactivity and the formation of metal complexes, as seen in the regioselective synthesis of a trisubstituted macrocycle . The crystal and molecular structure analysis provides additional information on the density and conformation of the ligands , which are relevant to their physical properties. The data provided does not include specific physical and chemical properties of "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane," but the properties of similar compounds can offer a general understanding.
Aplicaciones Científicas De Investigación
Complexation with Earth-Alkali Ions
The compound 1,4,8,11-tetraazacyclotetradecane, a close relative of the specified chemical, has been studied for its ability to complex with earth-alkali ions. This research highlights its potential in applications involving metal ion complexation and stabilization (Delgado, Siegfried, & Kaden, 1990).
Coordination with Metal Atoms
Studies have shown that 1,4,8,11-tetraazacyclotetradecane derivatives can effectively coordinate with metal atoms like molybdenum and tungsten, forming stable complexes. This indicates potential applications in fields like organometallic chemistry and catalysis (Planinić, Meider, & Matković-Čalogović, 1993).
Crystal Structure Analysis
Research on the crystal structure of 1,4,8,11-tetraazacyclotetradecane derivatives has provided valuable insights into their molecular conformation and potential applications in materials science and crystallography (Narayanan, Sosa-Torres, & Toscano, 2001).
Radiopharmaceutical Applications
Compounds based on 1,4,8,11-tetraazacyclotetradecane have been studied for their use in radiopharmaceutical applications, particularly as chelators for medically relevant isotopes like copper. This research opens avenues in medical imaging and targeted radiotherapy (Tosato et al., 2022).
Electrochemical Sensing
Derivatives of 1,4,8,11-tetraazacyclotetradecane have been explored for electrochemical sensing of metal ions and anions in solutions, showcasing potential in environmental monitoring and analytical chemistry (Padilla-Tosta et al., 1997).
Propiedades
IUPAC Name |
N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNZLKTODZGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560217 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
126320-56-7 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


